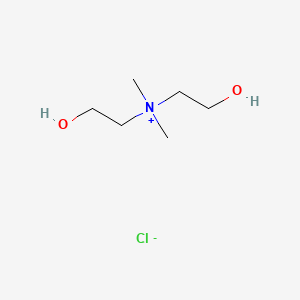

bis(2-hydroxyethyl)-dimethylazanium chloride

説明

The exact mass of the compound Bis(2-hydroxyethyl)dimethylammonium chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83557. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

bis(2-hydroxyethyl)-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16NO2.ClH/c1-7(2,3-5-8)4-6-9;/h8-9H,3-6H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVXPOIGBSHXNM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCO)CCO.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20885715 | |

| Record name | Ethanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N,N-dimethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38402-02-7 | |

| Record name | Bis(2-hydroxyethyl)dimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38402-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl diethanolammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038402027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-hydroxyethyl)dimethylammonium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N,N-dimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N,N-dimethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-hydroxyethyl)dimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL DIETHANOLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB3EYQ7N47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of bis(2-hydroxyethyl)-dimethylazanium chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the currently available chemical and physical properties of bis(2-hydroxyethyl)-dimethylazanium chloride. Due to a lack of specific published research on this particular compound, this document also includes generalized experimental protocols for the synthesis and purification of quaternary ammonium salts, as well as an overview of the general biological activity of this class of compounds. All quantitative data is presented in structured tables, and a conceptual diagram illustrates the general mechanism of action for quaternary ammonium compounds.

Chemical and Physical Properties

This compound is a quaternary ammonium compound.[1] Its structure features a central nitrogen atom bonded to two hydroxyethyl groups and two methyl groups, with a chloride counter-ion.[1] The presence of the hydroxyl groups and the permanent positive charge on the nitrogen atom contribute to its solubility in water.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₆ClNO₂ | [2][] |

| Molecular Weight | 169.65 g/mol | [] |

| Appearance | Colorless to white to off-white adhering crystalline powder or crystals. | [2] |

| Purity | ≥98.5% (Argentometric Titration) | [2] |

| Solubility | Soluble in water. | [1][4] |

| Storage Conditions | Room temperature, store under inert gas, hygroscopic. | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of chemical compounds. A proton Nuclear Magnetic Resonance (¹H NMR) spectrum for this compound is publicly available.

Table 2: ¹H NMR Spectroscopic Data of this compound

| Nucleus | Solvent | Spectrum Data | Source(s) |

| ¹H | D₂O | Available | [5] |

An infrared spectrum is also noted to be available, which conforms to the expected structure.[2]

Experimental Protocols

General Synthesis of Quaternary Ammonium Salts via Menschutkin Reaction

The Menschutkin reaction is a common method for the synthesis of quaternary ammonium salts, involving the alkylation of a tertiary amine with an alkyl halide.[6]

Reaction Scheme:

R₃N + R'-X → [R₃NR']⁺X⁻

Materials:

-

Tertiary amine (e.g., dimethylethanolamine)

-

Alkyl halide (e.g., 2-chloroethanol)

-

Anhydrous, aprotic solvent (e.g., acetonitrile, chloroform)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve the tertiary amine in the anhydrous solvent.

-

Slowly add a stoichiometric equivalent of the alkyl halide to the solution at room temperature.

-

The reaction mixture is then typically stirred at a slightly elevated temperature (e.g., 50-70 °C) for several hours to days, depending on the reactivity of the substrates.

-

Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or NMR spectroscopy.

-

Upon completion, the quaternary ammonium salt may precipitate out of the solution. If not, the solvent is removed under reduced pressure to yield the crude product.

dot

Caption: General workflow for the synthesis of quaternary ammonium salts.

General Purification of Quaternary Ammonium Salts

Purification of quaternary ammonium salts can be challenging due to their ionic nature.[7] Common methods include recrystallization, precipitation, and ion-exchange chromatography.

Materials:

-

Crude quaternary ammonium salt

-

Suitable solvent for recrystallization (e.g., ethanol, isopropanol)

-

Anti-solvent for precipitation (e.g., diethyl ether, hexane)

Procedure (Recrystallization/Precipitation):

-

Dissolve the crude product in a minimal amount of a suitable hot solvent in which the salt is soluble.

-

If recrystallizing, allow the solution to cool slowly to induce crystallization. If precipitating, add an anti-solvent in which the salt is insoluble until the product precipitates.

-

Collect the purified solid by filtration.

-

Wash the solid with a small amount of the cold solvent or the anti-solvent.

-

Dry the purified product under vacuum.

dot

Caption: General workflow for the purification of quaternary ammonium salts.

Biological Activity and Signaling Pathways

Specific biological activity and signaling pathway information for this compound has not been reported in the scientific literature. However, quaternary ammonium compounds as a class are well-known for their broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.[8][9]

The primary mechanism of action of these cationic surfactants involves the disruption of microbial cell membranes.[10] The positively charged headgroup of the quaternary ammonium compound interacts with the negatively charged components of the bacterial cell wall and cytoplasmic membrane, such as phospholipids and proteins. This interaction leads to a disorganization of the membrane, increased permeability, leakage of essential intracellular components, and ultimately, cell death.[10]

dot

Caption: Conceptual diagram of the general antimicrobial mechanism of action of quaternary ammonium compounds.

References

- 1. CAS 38402-02-7: Bis(2-hydroxyethyl)dimethylammonium chlori… [cymitquimica.com]

- 2. Bis(2-hydroxyethyl)dimethylammonium chloride, 99% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. Bis(2-hydroxyethyl)dimethylammonium Chloride | 38402-02-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. How pharma-grade Quaternary Ammonium Compounds enable the production of higher quality medicines - Pharmaceutical Technology [pharmaceutical-technology.com]

- 9. mdpi.com [mdpi.com]

- 10. jmpcr.samipubco.com [jmpcr.samipubco.com]

An In-depth Technical Guide to Bis(2-hydroxyethyl)-dimethylazanium chloride (CAS: 38402-02-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bis(2-hydroxyethyl)-dimethylazanium chloride, a quaternary ammonium compound with diverse applications in industrial and consumer products. Due to the limited availability of in-depth public research on this specific molecule, this guide synthesizes information from chemical supplier data and academic literature on structurally related compounds to present a thorough understanding of its properties and mechanisms of action.

Chemical Identity and Physicochemical Properties

This compound, also known as diethanoldimethylammonium chloride, is a cationic surfactant. Its structure consists of a central nitrogen atom bonded to two methyl groups and two hydroxyethyl groups, with a chloride counter-ion.[] This structure imparts both hydrophilic (from the hydroxyethyl and charged nitrogen groups) and moderate hydrophobic (from the methyl groups) characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 38402-02-7 | [][2][3][4][5][6] |

| Molecular Formula | C6H16ClNO2 | [][2][5] |

| Molecular Weight | 169.65 g/mol | [][5] |

| Appearance | White to off-white crystalline powder or solid | [2][5] |

| Purity | Typically >98.0% | [4][5] |

| Solubility | Soluble in water | General knowledge |

| Synonyms | Diethanoldimethylammonium chloride, 2-hydroxy-N-(2-hydroxyethyl)-N,N-dimethylethanaminium chloride | [][4] |

| InChI Key | OPVXPOIGBSHXNM-UHFFFAOYSA-M | [][2][4] |

| SMILES | C--INVALID-LINK--(CCO)CCO.[Cl-] | [][2] |

Synthesis

For this compound, a plausible synthetic pathway would involve the reaction of dimethylethanolamine with an ethylene oxide precursor or a similar alkylating agent that introduces the second hydroxyethyl group. The reaction solvent and conditions (temperature, pressure, reaction time) would be optimized to ensure complete quaternization and minimize the formation of byproducts. Purification would likely involve recrystallization or washing with appropriate solvents to achieve the desired high purity.

Mechanism of Action and Applications

The primary functions of this compound stem from its cationic surfactant nature.

Antistatic Agent

As a quaternary ammonium salt, this compound is an effective antistatic agent.[] Static charge accumulates on the surface of materials with low electrical conductivity, such as plastics and textiles. The mechanism of action for quaternary ammonium-based antistatic agents involves the attraction of atmospheric moisture. The hydrophilic headgroup, enhanced by the presence of two hydroxyl groups, draws a thin layer of water to the surface of the material. The ions of the quaternary ammonium salt and the water molecules form a conductive layer that allows for the dissipation of static electrical charges.[7]

Conditioning Agent and Surfactant

In personal care products, particularly hair care formulations, this compound acts as a conditioning agent.[] Hair and textile surfaces often carry a negative charge, especially after washing with anionic surfactants. The positively charged quaternary ammonium headgroup adsorbs onto these negatively charged sites, forming a thin film. This film reduces friction between fibers (or hair strands), leading to a smoother feel, easier combing (detangling), and reduced static flyaway. The hydroxyethyl groups can also contribute to a perception of moisturization due to their ability to bind water.

The presence of hydroxyl groups in the headgroup of quaternary ammonium surfactants has been shown to influence their surface activity, including critical micelle concentration (CMC) and their arrangement at interfaces. Generally, increasing the number of hydroxyl groups can enhance hydrophilicity and affect the packing of surfactant molecules, which in turn influences their performance as emulsifiers, foaming agents, and detergents.[8][9][10][11]

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public scientific literature that links this compound to any particular biological signaling pathways. While some suppliers classify it as a "biochemical reagent for life science related research," this appears to be a broad categorization.[3] The primary and well-documented activities of this compound are physicochemical, related to its surfactant and antistatic properties.

Quaternary ammonium compounds as a class, especially those with long alkyl chains, are known for their antimicrobial properties.[12] However, without specific studies, the antimicrobial efficacy of this compound, which has short alkyl groups, cannot be quantified.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, analysis, or application testing of this compound are not publicly available. However, based on its functions, a general workflow for evaluating its performance as an antistatic agent can be conceptualized.

Conceptual Experimental Workflow: Evaluation of Antistatic Properties

This workflow outlines the general steps to quantify the antistatic performance of a treatment on a polymer or textile substrate.

Protocol Steps:

-

Solution Preparation: A solution of this compound would be prepared at a specified concentration in a suitable solvent, such as deionized water or an alcohol.

-

Substrate Application: The test substrate (e.g., a standardized polymer sheet or fabric swatch) would be uniformly treated with the solution.

-

Drying and Conditioning: The treated substrate would be dried and then conditioned in a controlled environment (e.g., 23°C and 50% relative humidity) for a set period to allow for moisture equilibration.

-

Surface Resistivity Measurement: The surface resistivity of the conditioned substrate would be measured using a specialized meter. A significant decrease in surface resistivity compared to an untreated control would indicate effective antistatic performance.

Safety and Toxicology

Safety data sheets from commercial suppliers indicate that this compound may cause skin and serious eye irritation.[13] Standard personal protective equipment, including gloves and safety glasses, should be used when handling this chemical. For detailed and up-to-date safety information, it is essential to consult the safety data sheet provided by the supplier. In-depth toxicological studies for this specific compound are not widely available in the public record.

Conclusion

This compound is a functional ingredient with established applications as an antistatic and conditioning agent. Its efficacy is derived from its cationic quaternary ammonium structure and the hydrophilic nature of its two hydroxyethyl groups. While a wealth of quantitative data and detailed experimental protocols for this specific molecule are not present in publicly accessible scientific literature, an understanding of its performance can be extrapolated from the well-documented chemistry of related quaternary ammonium surfactants. Further research would be beneficial to fully characterize its performance profile and explore its potential in other applications.

References

- 2. 402530250 [thermofisher.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Bis(2-hydroxyethyl)dimethylammonium Chloride | CymitQuimica [cymitquimica.com]

- 6. BIS(2-HYDROXYETHYL)DIMETHYLAMMONIUM CHLORIDE | 38402-02-7 [chemicalbook.com]

- 7. deuteron.com [deuteron.com]

- 8. researchgate.net [researchgate.net]

- 9. deswater.com [deswater.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 13. Bis(2-hydroxyethyl)dimethylammonium chloride, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

molecular weight of bis(2-hydroxyethyl)-dimethylazanium chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(2-hydroxyethyl)-dimethylazanium chloride, also known as Bis(2-hydroxyethyl)dimethylammonium chloride, is a quaternary ammonium compound. It is recognized for its utility as a biochemical reagent in life sciences research. This document provides a concise technical overview of its fundamental chemical and physical properties.

Chemical and Physical Data

The core quantitative data for this compound is summarized below.

| Property | Value | References |

| Molecular Formula | C6H16ClNO2 | [1][2][3][4] |

| Molecular Weight | 169.65 g/mol | [1][3][5][] |

| CAS Number | 38402-02-7 | [2][3][5] |

| Appearance | Colorless to white or off-white crystalline powder or crystals. | [2][4] |

| Solubility | Soluble in water. | [2] |

| Synonyms | 2-hydroxy-N-(2-hydroxyethyl)-N,N-dimethylethanaminium chloride, Dimethyldiethanolammonium chloride | [2][5][] |

Molecular Structure

The structure of this compound consists of a central nitrogen atom bonded to two hydroxyethyl groups and two methyl groups, with a chloride counter-ion.

Note on Advanced Technical Data:

The request for an in-depth technical guide, including experimental protocols and signaling pathway diagrams, is extensive for a compound that is primarily a straightforward biochemical reagent.

-

Experimental Protocols: The determination of the molecular weight for a compound like this is a standard procedure in analytical chemistry, typically achieved through mass spectrometry. The protocol is fundamental and not usually published in the context of novel research for such a well-established compound.

-

Signaling Pathways: this compound is not known to be involved in specific biological signaling pathways in the manner of a therapeutic drug or a complex biomolecule. Its primary utility is as a reagent in various biochemical applications.[1]

Therefore, the creation of detailed, novel experimental workflows or signaling pathway diagrams is not applicable to this specific chemical.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CAS 38402-02-7: Bis(2-hydroxyethyl)dimethylammonium chlori… [cymitquimica.com]

- 3. guidechem.com [guidechem.com]

- 4. Bis(2-hydroxyethyl)dimethylammonium chloride, 99% 25 g | Request for Quote [thermofisher.com]

- 5. Bis(2-hydroxyethyl)dimethylammonium chloride | 38402-02-7 [sigmaaldrich.com]

Synthesis of Bis(2-hydroxyethyl)-dimethylazanium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core synthesis of bis(2-hydroxyethyl)-dimethylazanium chloride, a quaternary ammonium compound with applications as a cationic additive, antistatic agent, and conditioning agent in various industries, including textiles and personal care products.[] This document provides a comprehensive overview of the plausible synthetic routes, detailed experimental protocols derived from analogous reactions, and relevant quantitative data.

Chemical Properties

| Property | Value | Reference |

| CAS Number | 38402-02-7 | [2] |

| Molecular Formula | C₆H₁₆ClNO₂ | [][2] |

| Molecular Weight | 169.65 g/mol | [] |

| Appearance | White to off-white crystalline powder | [2] |

| Purity | Typically >98% | [2] |

| Synonyms | Diethanoldimethylammonium chloride, Dimethyldiethanolammonium chloride, 2-hydroxy-N-(2-hydroxyethyl)-N,N-dimethylethanaminium chloride |

Synthetic Pathways

The synthesis of this compound can be approached through two primary pathways, both commencing from readily available starting materials.

Pathway 1: Alkylation of N,N-Dimethylethanolamine

This pathway involves a two-step process starting with the alkylation of N,N-dimethylethanolamine, followed by quaternization of the resulting tertiary amine.

Caption: Synthesis Pathway 1 via Alkylation.

Pathway 2: Ethoxylation of Dimethylamine

This alternative route begins with the reaction of dimethylamine with ethylene oxide to form the tertiary amine intermediate, which is then quaternized.

Caption: Synthesis Pathway 2 via Ethoxylation.

Experimental Protocols

Protocol for Pathway 1: Alkylation of N,N-Dimethylethanolamine

Step 1: Synthesis of N,N-bis(2-hydroxyethyl)methylamine

This step is analogous to the synthesis of other N,N-dialkylethanolamines.

-

Reaction Setup: A stirred-tank reactor equipped with a reflux condenser, temperature control, and addition funnel is charged with N,N-dimethylethanolamine.

-

Reaction: 2-Chloroethanol is added dropwise to the reactor at a controlled temperature, typically between 60-80°C. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed.

-

Work-up: After the reaction is complete, the mixture is cooled, and the resulting salt is filtered off. The crude N,N-bis(2-hydroxyethyl)methylamine is then purified by vacuum distillation.

Step 2: Quaternization of N,N-bis(2-hydroxyethyl)methylamine

This step is based on general procedures for the quaternization of tertiary amines.[3]

-

Reaction Setup: A pressure reactor is charged with N,N-bis(2-hydroxyethyl)methylamine and a suitable solvent, such as isopropanol.

-

Reaction: The reactor is sealed and pressurized with methyl chloride. The reaction mixture is heated to a temperature in the range of 80-100°C and stirred until the reaction is complete, as indicated by the consumption of the tertiary amine.

-

Work-up: After cooling, the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and ethanol.

Protocol for Pathway 2: Ethoxylation of Dimethylamine

This protocol is adapted from patented industrial processes for the synthesis of N,N-dimethylethanolamine.[4][5][6][7][8]

Step 1: Synthesis of N,N-bis(2-hydroxyethyl)methylamine

-

Reaction Setup: A continuous-flow reactor, such as a tubular reactor, is used for the reaction between dimethylamine and ethylene oxide.

-

Reaction: Anhydrous dimethylamine and ethylene oxide are fed into the reactor at a molar ratio of approximately 3-6:1.[6] The reaction is carried out at an elevated temperature (90-150°C) and pressure (6-13 atm).[6][8] The residence time in the reactor is typically short, on the order of minutes.[8]

-

Separation: The reaction mixture, containing N,N-dimethylethanolamine and the desired N,N-bis(2-hydroxyethyl)methylamine, is then subjected to distillation to separate the components.

Step 2: Quaternization of N,N-bis(2-hydroxyethyl)methylamine

The quaternization procedure is identical to that described in Step 2 of Pathway 1.

Quantitative Data from Analogous Syntheses

The following table summarizes reaction conditions and yields for the synthesis of compounds structurally related to this compound, providing a benchmark for the expected outcomes of the described protocols.

| Reaction | Reactants | Molar Ratio | Temperature (°C) | Pressure (atm) | Yield (%) | Reference |

| Synthesis of N,N-diethylethanolamine | Diethylamine, Ethylene Oxide | 2-8:1 | 50-80 | - | - | [7] |

| Synthesis of N,N-dimethylethanolamine | Dimethylamine, Ethylene Oxide | 3-6:1 | - | 6-13 | - | [6] |

| Quaternization of di(coco alkyl)methyl amine | Tertiary Amine, Methyl Chloride | 1:2.35 | 100 | 30 | 98 | |

| Quaternization of diester of stearic acid and methyldiethanolamine | Tertiary Amine, Methyl Chloride | 1:1.6 | 100 | 20 | 97.5 |

Purification and Characterization

Purification of the final product is crucial to meet the high-purity standards required for many applications.

Purification Workflow

Caption: General Purification Workflow.

A common method for purifying quaternary ammonium salts involves dissolving the crude product in water, adjusting the pH to precipitate impurities, followed by filtration, concentration of the filtrate, and recrystallization from a suitable solvent.[9] The final product is then dried under vacuum.

Characterization of the synthesized this compound can be performed using standard analytical techniques, including:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

FTIR Spectroscopy: To identify characteristic functional groups.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Titration (e.g., Argentometric): To determine the purity of the chloride salt.[10]

This technical guide provides a foundational understanding of the synthesis of this compound. While specific, detailed experimental data for this exact compound is limited in the public domain, the provided protocols, based on analogous and well-established chemical transformations, offer a robust starting point for its laboratory-scale preparation and industrial production. Researchers are encouraged to optimize the outlined conditions to achieve desired yields and purity levels.

References

- 2. Bis(2-hydroxyethyl)dimethylammonium Chloride | CymitQuimica [cymitquimica.com]

- 3. US5491240A - Quaternary compound of a tertiary amine and methyl chloride - Google Patents [patents.google.com]

- 4. US8734617B2 - Process for preparing N,N-dimethylaminoethoxyethanol - Google Patents [patents.google.com]

- 5. WO2007107557A1 - Process for preparing n,n-dimethylaminoethoxyethanol - Google Patents [patents.google.com]

- 6. RU2268254C1 - Method for preparing dimethylethanolamine - Google Patents [patents.google.com]

- 7. CN102126966B - Method for synthesizing N,N-diethyl ethanolamine - Google Patents [patents.google.com]

- 8. EP2651861B1 - Process for preparing an n,n-dialkylethanolamine having high colour stability - Google Patents [patents.google.com]

- 9. CN109134273B - Method for purifying quaternary ammonium salt - Google Patents [patents.google.com]

- 10. Bis(2-hydroxyethyl)dimethylammonium chloride, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to Bis(2-hydroxyethyl)-dimethylazanium chloride for Researchers and Drug Development Professionals

Introduction: Bis(2-hydroxyethyl)-dimethylazanium chloride, a quaternary ammonium compound, is a molecule of growing interest in various scientific and industrial fields, including pharmaceuticals. This technical guide provides a comprehensive overview of its chemical structure, properties, and potential applications relevant to researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is characterized by a central nitrogen atom bonded to two hydroxyethyl groups and two methyl groups, with a chloride counterion. This structure imparts cationic surfactant properties to the molecule.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 38402-02-7 | N/A |

| Molecular Formula | C6H16ClNO2 | N/A |

| Molecular Weight | 169.65 g/mol | N/A |

| Appearance | Colorless to white or off-white crystalline powder or liquid | N/A |

| Solubility | Soluble in water | N/A |

| SMILES | C--INVALID-LINK--(CCO)CCO.[Cl-] | N/A |

| InChI Key | OPVXPOIGBSHXNM-UHFFFAOYSA-M | N/A |

Synthesis and Characterization

A chemoenzymatic synthetic route has been reported for a structurally related compound, (±)-N-(2-hydroxyethyl)-N,N-dimethyl-2,3-bis(tetradecyloxy)-1-propanammonium Bromide (DMRIE), which utilizes glycerol as a starting material.

Experimental Protocols:

General Analytical Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure. A publicly available ¹H NMR spectrum for this compound can be found in spectral databases.[1]

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Caption: General workflow for the synthesis and analysis of this compound.

Applications in Drug Development

Quaternary ammonium compounds, as a class, have several applications in the pharmaceutical industry, primarily as excipients.[2][3] Their cationic nature and surfactant properties can be leveraged to enhance drug solubility, permeability, and stability.

Potential Roles:

-

Excipient: It can function as a solubilizing agent, emulsifier, or stabilizer in various drug formulations.[2] Patents related to pharmaceutical compositions often include a wide range of excipients, and quaternary ammonium compounds are frequently cited for their formulation benefits.[4][5][6][7][8][9][10]

-

Antimicrobial Preservative: Due to the known antimicrobial properties of quaternary ammonium compounds, it may be used to prevent microbial growth in multi-dose pharmaceutical preparations.[3]

Biological Activity

Antimicrobial Efficacy: Quaternary ammonium compounds are known for their broad-spectrum antimicrobial activity against bacteria and fungi.[3][11] The positively charged nitrogen atom interacts with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death. While specific minimum inhibitory concentration (MIC) data for this compound is not readily available, studies on other bis-quaternary ammonium compounds have shown potent antimicrobial and antifungal properties.[12][13] The efficacy can be influenced by factors such as the alkyl chain length.[3]

Cytotoxicity: The cytotoxicity of quaternary ammonium compounds is an important consideration in their application. Cytotoxicity is often evaluated using various cell lines. For instance, studies have assessed the cytotoxicity of other quaternary ammonium compounds and related structures in human and fish cell lines.[14][15][16] Cytotoxicity is typically concentration-dependent.[14][17][18]

Table 2: Potential Biological Activities (Based on Class of Compounds)

| Activity | Description |

| Antimicrobial | Effective against a broad range of bacteria and fungi.[3][11][12][13][19][20][21] |

| Cytotoxic | Exhibits cytotoxicity, which is a critical parameter for therapeutic and excipient use.[14][17][18] |

graph Antimicrobial_Mechanism { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];"Quaternary_Ammonium_Cation" [label="Bis(2-hydroxyethyl)-dimethylazanium Cation\n(+ve charge)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Bacterial_Cell_Membrane" [label="Bacterial Cell Membrane\n(-ve charge)"]; "Membrane_Disruption" [label="Membrane Disruption", fillcolor="#FBBC05"]; "Cell_Death" [label="Cell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Quaternary_Ammonium_Cation" -> "Bacterial_Cell_Membrane" [label="Electrostatic Interaction"]; "Bacterial_Cell_Membrane" -> "Membrane_Disruption"; "Membrane_Disruption" -> "Cell_Death"; }

Caption: Postulated mechanism of antimicrobial action for quaternary ammonium compounds.

Conclusion

This compound is a versatile quaternary ammonium compound with established uses in various industries and significant potential in pharmaceutical applications. Its properties as a cationic surfactant make it a candidate for use as a pharmaceutical excipient to enhance drug formulations. Furthermore, its anticipated antimicrobial properties warrant further investigation for its potential use as a preservative or even as an active antimicrobial agent. Future research should focus on detailed synthesis optimization, comprehensive spectroscopic characterization, and rigorous evaluation of its biological activity, including quantitative antimicrobial and cytotoxicity studies, to fully elucidate its potential in drug development.

References

- 1. spectrabase.com [spectrabase.com]

- 2. The Use of Ammonium Hydroxide in Pharmaceutical Excipients [eureka.patsnap.com]

- 3. How pharma-grade Quaternary Ammonium Compounds enable the production of higher quality medicines - Pharmaceutical Technology [pharmaceutical-technology.com]

- 4. US4879303A - Pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 5. WO2005046663A1 - Compositions of quaternary ammonium containing bioavailability enhancers - Google Patents [patents.google.com]

- 6. US8367701B2 - Crystalline pharmaceutical and methods of preparation and use thereof - Google Patents [patents.google.com]

- 7. MXPA06004018A - Compositions of quaternary ammonium containing bioavailability enhancers - Google Patents [patents.google.com]

- 8. US20070093462A1 - Multi-functional ionic liquid compositions for overcoming polymorphism and imparting improved properties for active pharmaceutical, biological, nutritional, and energetic ingredients - Google Patents [patents.google.com]

- 9. US6407079B1 - Pharmaceutical compositions containing drugs which are instable or sparingly soluble in water and methods for their preparation - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Minimalistic bis-triarylpyridinium cations: effective antimicrobials against bacterial and fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cytotoxic effects of imidazolium ionic liquids on fish and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytotoxicity evaluation of silica nanoparticles using fish cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Toxicity assessment of waste water samples with fish cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cytotoxicity Assessment of Organotin(IV) (2-Metoxyethyl) Methyldithiocarbamate Compounds in Human Leukemia Cell Lines – Oriental Journal of Chemistry [orientjchem.org]

- 19. In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antimicrobial efficacy of chlorhexidine against bacteria in biofilms at different stages of development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antimicrobial efficacy of chlorhexidine-treated surfaces against clinical isolates implicated in nosocomial infections - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety and Handling of Dimethyldiethanolammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of dimethyldiethanolammonium chloride. It is intended for laboratory personnel and professionals in drug development who may handle this compound.

Chemical and Physical Properties

Dimethyldiethanolammonium chloride is a quaternary ammonium compound. While specific experimental data for this compound is limited, general properties of similar short-chain quaternary ammonium salts are provided below.

| Property | Value | Reference |

| Synonyms | Bis(2-hydroxyethyl)dimethylammonium chloride | [1] |

| Classification | Skin Corrosion/Irritation Category 2, Serious Eye Damage/Eye Irritation Category 2, Specific target organ toxicity (single exposure) Category 3 (Respiratory system) | [1] |

| Physical State | Solid or liquid | General knowledge |

| Solubility | Soluble in water | General knowledge |

Toxicological Data

As a substitute for dimethyldiethanolammonium chloride, the following tables summarize the toxicological data for Didecyldimethylammonium chloride (DDAC).

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 238 mg/kg | [2] |

| LC50 | Rat | Inhalation | 0.07 mg/L | [2] |

| Skin Irritation | - | Dermal | Category I (Highly Irritating) | [2] |

| Eye Irritation | - | Ocular | Category I (Highly Irritating) | [2] |

Chronic Toxicity and Other Endpoints

| Endpoint | Species | Route | Value | Reference |

| NOAEL (No-Observed-Adverse-Effect Level) | Rat | Inhalation (2-week) | 0.15 mg/m³ | [3] |

| NOAEL (No-Observed-Adverse-Effect Level) | Rat | Inhalation (13-week) | 0.11 mg/m³ | [2] |

Safety and Handling

Proper handling and storage are crucial to minimize the risks associated with dimethyldiethanolammonium chloride.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

-

Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.[1]

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Use only in a well-ventilated area.[1]

-

Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed. Incompatible with strong oxidizing agents.[1]

First Aid Measures

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[1]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[4]

-

Ingestion: Clean mouth with water and drink afterwards plenty of water. Do NOT induce vomiting. Get medical attention.[1]

Experimental Protocols

The following are summaries of standard OECD guidelines for toxicological testing, which are applicable for assessing the safety of dimethyldiethanolammonium chloride.

OECD 404: Acute Dermal Irritation/Corrosion

This test provides information on health hazards likely to arise from dermal exposure. A single dose of the test substance is applied to a small area of the skin (approximately 6 cm²) of an experimental animal, typically an albino rabbit. The exposure period is 4 hours, after which the residual substance is removed. The site is then observed for signs of erythema and edema at specified intervals over 14 days to evaluate the reversibility of any effects.[5][6]

OECD 405: Acute Eye Irritation/Corrosion

This guideline is used to assess the potential of a substance to cause eye irritation or corrosion. A single dose of the substance is applied into the conjunctival sac of one eye of an experimental animal, usually an albino rabbit. The other eye serves as a control. The eyes are examined at 1, 24, 48, and 72 hours after application to score lesions of the conjunctiva, cornea, and iris. The observation period can be extended to evaluate the reversibility of the effects.[5][7]

OECD 201, 202, and 203: Aquatic Toxicity

-

OECD 201 (Algae Growth Inhibition): This test determines the effects of a substance on the growth of freshwater microalgae or cyanobacteria. Exponentially growing test organisms are exposed to the substance in batch cultures for 72 hours. The endpoint is the inhibition of growth.[8][9]

-

OECD 202 (Daphnia sp. Acute Immobilisation): Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is immobilization, which is the inability to swim. The results are used to calculate the EC50 (the concentration that immobilizes 50% of the daphnids).[10][11]

-

OECD 203 (Fish, Acute Toxicity): Fish are exposed to the test substance for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours to determine the LC50 (the concentration that is lethal to 50% of the fish).[12][13]

Mechanism of Action and Signaling Pathways

The primary mechanism of toxicity for quaternary ammonium compounds (QACs) like dimethyldiethanolammonium chloride is the disruption of cell membranes. The cationic head of the molecule interacts with the negatively charged components of the cell membrane, leading to a loss of integrity and leakage of cellular contents.[14] At sublethal concentrations, QACs can induce mitochondrial dysfunction, leading to a decrease in cellular energy and the induction of apoptosis.[15]

Experimental Workflow for Acute Dermal Irritation (OECD 404)

Caption: Workflow for the OECD 404 Acute Dermal Irritation Test.

Signaling Pathway for QAC-Induced Apoptosis

Caption: Simplified signaling pathway of QAC-induced apoptosis.

References

- 1. fishersci.com [fishersci.com]

- 2. Effects of Didecyldimethylammonium Chloride (DDAC) on Sprague-Dawley Rats after 13 Weeks of Inhalation Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 4. fishersci.com [fishersci.com]

- 5. nucro-technics.com [nucro-technics.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. shop.fera.co.uk [shop.fera.co.uk]

- 10. oecd.org [oecd.org]

- 11. shop.fera.co.uk [shop.fera.co.uk]

- 12. oecd.org [oecd.org]

- 13. eurofins.com.au [eurofins.com.au]

- 14. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Mitochondrial Dysfunction Is the Focus of Quaternary Ammonium Surfactant Toxicity to Mammalian Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

bis(2-hydroxyethyl)-dimethylazanium chloride mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Bis(2-hydroxyethyl)-dimethylazanium Chloride

Disclaimer: Direct experimental data on the specific biological mechanism of action of this compound is limited in publicly available scientific literature. This guide synthesizes information on structurally related compounds, primarily Dimethylaminoethanol (DMAE) and other choline analogs, to infer potential mechanisms. The information provided is intended for researchers, scientists, and drug development professionals.

Introduction and Compound Identification

This compound, also known as dimethyldiethanolammonium chloride, is a quaternary ammonium salt. Its chemical structure features a central nitrogen atom bonded to two methyl groups and two hydroxyethyl groups, with a chloride counter-ion. While it has applications as a cationic additive in various industries, its biological mechanism of action is not well-documented.

A structurally related compound, Dimethylaminoethanol (DMAE) or Deanol, is a tertiary amine and has been more extensively studied for its biological effects. It is often considered a precursor to choline.[1][2][3] Due to the structural similarities and the frequent association in scientific literature, the potential mechanisms of action for this compound are often extrapolated from studies on DMAE and other choline analogs.

Postulated Mechanisms of Action

The primary hypothesized mechanisms of action for this compound and related compounds revolve around their influence on the cholinergic system and their interaction with cell membranes.

Role as a Choline Analog and Potential Precursor to Acetylcholine

The most prominent theory for the biological activity of related compounds like DMAE is its role as a precursor to choline, which is a vital component for the synthesis of the neurotransmitter acetylcholine (ACh).[1][2][3] Acetylcholine is a critical neurotransmitter in both the central and peripheral nervous systems, playing a key role in muscle contraction, memory, and learning.

The proposed pathway involves the uptake of the choline analog into the neuron, followed by its enzymatic conversion. An increase in the intracellular choline pool can subsequently lead to a higher rate of acetylcholine synthesis by the enzyme choline acetyltransferase (ChAT).[4]

Signaling Pathway: Acetylcholine Synthesis

Caption: Hypothesized pathway of acetylcholine synthesis.

Interaction with Cell Membranes

Quaternary ammonium compounds are known for their surfactant properties and their ability to interact with cell membranes.[5][6] Their amphiphilic nature, possessing both a charged hydrophilic head and a hydrophobic tail, allows them to intercalate into the lipid bilayer of cell membranes. This interaction can lead to a destabilization of the membrane, increasing its permeability.[6]

Conversely, some studies on related compounds suggest a membrane-stabilizing effect. This could prevent the release of inflammatory mediators from cells like erythrocytes and lysosomes, which is a proposed mechanism for anti-inflammatory activity.[7][8]

Logical Relationship: Membrane Interaction

Caption: Potential interactions with the cell membrane.

Quantitative Data (from related compounds)

| Compound | Dose (mg/kg, oral) | Effect on Extracellular Acetylcholine Levels | Reference |

| DMAE p-Glu | 10 - 1280 | Dose-dependent increase | [9] |

Experimental Protocols

The following are generalized protocols for key experiments that could be adapted to investigate the mechanism of action of this compound.

Measurement of Acetylcholine Levels

This protocol is based on methods for measuring acetylcholine in cell cultures.[10][11]

Experimental Workflow: Acetylcholine Measurement

Caption: Workflow for measuring acetylcholine levels.

Methodology:

-

Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y, PC12) in appropriate media.

-

Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control.

-

Sample Collection: After a predetermined incubation time, collect both the cell culture supernatant (for extracellular ACh) and the cell lysate (for intracellular ACh).

-

Acetylcholine Quantification: Measure the acetylcholine concentration using a sensitive method such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or a commercially available acetylcholine assay kit (colorimetric or fluorometric).[12][13]

-

Data Analysis: Normalize the acetylcholine levels to the total protein concentration in the cell lysates and compare the levels in treated samples to the vehicle control.

Membrane Stabilization Assay

This protocol is based on the heat-induced hemolysis of human red blood cells.[7][8]

Methodology:

-

Preparation of Red Blood Cell (RBC) Suspension: Obtain fresh human blood and prepare a 10% v/v suspension of RBCs in isotonic buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Treatment: Mix the RBC suspension with various concentrations of this compound. Include a vehicle control and a positive control (e.g., a non-steroidal anti-inflammatory drug like diclofenac sodium).

-

Induction of Hemolysis: Incubate the samples at a hemolytic temperature (e.g., 56°C) for 30 minutes.

-

Measurement of Hemolysis: Centrifuge the samples and measure the absorbance of the supernatant at 560 nm to quantify the amount of hemoglobin released.

-

Calculation of Membrane Stabilization: Calculate the percentage of hemolysis inhibition for each treatment group compared to the control.

Conclusion

While direct evidence is scarce, the mechanism of action of this compound is likely multifaceted, drawing from its properties as a quaternary ammonium compound and its structural similarity to choline precursors. The most plausible mechanisms include its potential to act as a choline analog, thereby influencing acetylcholine synthesis, and its ability to interact with and modify the properties of cell membranes. Further experimental investigation using the outlined protocols is necessary to elucidate the precise biological effects of this compound.

References

- 1. DMAE Benefits for Skin, Brain, and Sleep Explained [verywellhealth.com]

- 2. DMAE: What It Is, Benefits and Risks & Who Should Avoid It [healthline.com]

- 3. Benefits of DMAE - Life Extension [lifeextension.com]

- 4. Pharmacological actions of some cyclic analogues of choline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Quaternary ammonium compounds in hypersensitivity reactions [frontiersin.org]

- 7. asianjpr.com [asianjpr.com]

- 8. Membrane stabilization as a mechanism of the anti-inflammatory activity of methanol extract of garden egg (Solanum aethiopicum) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Measurement of Acetylcholine from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents | PLOS One [journals.plos.org]

- 12. cellbiolabs.com [cellbiolabs.com]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the Solubility of Bis(2-hydroxyethyl)-dimethylazanium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-hydroxyethyl)-dimethylazanium chloride, a quaternary ammonium compound, holds significant interest across various scientific and industrial domains, including pharmaceuticals and material science. Its utility is often dictated by its behavior in different solvent systems. A thorough understanding of its solubility is paramount for formulation development, reaction engineering, and predicting its bioavailability and environmental fate.

This technical guide provides a framework for determining and understanding the solubility of this compound in a range of solvents. While specific quantitative solubility data for this compound is not extensively reported in publicly available literature, this document outlines the established experimental protocols to empower researchers to generate this critical data. One available source indicates that it is soluble in water.[1]

Data Presentation: A Framework for Your Findings

Effective data management is crucial for comparative analysis. The following table structure is recommended for organizing experimentally determined solubility data for this compound. This standardized format will facilitate clear interpretation and comparison of solubility across different solvents and temperatures.

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) | Method of Analysis | Observations |

| Water | ||||

| Ethanol | ||||

| Methanol | ||||

| Acetone | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| [Add other solvents as needed] |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental process. The following are detailed methodologies adapted from established practices for measuring the solubility of solid compounds in liquid solvents.

Isothermal Equilibrium (Shake-Flask) Method

This method is considered the gold standard for determining thermodynamic equilibrium solubility.[2][3][4][5]

Principle: An excess amount of the solute is agitated in a solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the supernatant is then measured.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents of high purity

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer, or gravimetric analysis)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[2]

-

Solvent Addition: Accurately dispense a known volume or mass of the chosen solvent into each vial.

-

Equilibration: Securely seal the vials and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium can vary and should ideally be determined by taking measurements at different time points until the concentration remains constant.[2][4][5]

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, immediately filter the sample using a syringe filter.

-

Analysis: Analyze the concentration of this compound in the filtered solution using a pre-validated analytical method.

-

Calculation: Express the solubility in appropriate units, such as grams of solute per 100 grams of solvent or moles per liter.

Polythermal Method

The polythermal method is useful for determining the temperature-dependent solubility of a compound.

Principle: A suspension of a known composition (solute and solvent) is heated at a controlled rate until complete dissolution is observed. The temperature at which the last solid particle dissolves is the saturation temperature for that specific concentration.[6]

Materials and Equipment:

-

This compound (solid)

-

Selected solvents of high purity

-

Multiple reactor system or a jacketed glass vessel with a temperature probe and stirrer

-

Analytical balance

-

Light source and a means of visual observation or an in-situ turbidity probe

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and the desired solvent into a reaction vessel.

-

Heating: Begin stirring the suspension and slowly heat the sample at a constant, slow rate (e.g., 0.1-0.5 °C/min). A slow heating rate is crucial to ensure the system remains close to equilibrium.[6]

-

Observation: Continuously observe the suspension. The temperature at which the last crystal of the solute dissolves is recorded as the solubility temperature for that specific composition.

-

Data Collection: Repeat this procedure for several different compositions to generate a solubility curve as a function of temperature.

Mandatory Visualization

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Solubility Determination.

Conclusion

The solubility of this compound is a critical parameter for its application in research and development. This guide provides robust and validated experimental protocols to enable researchers to accurately determine its solubility in various solvents. The systematic generation and compilation of this data, as outlined in the provided framework, will contribute to a deeper understanding of this compound's physicochemical properties and facilitate its effective use in various applications.

References

- 1. BIS(2-HYDROXYETHYL)DIMETHYLAMMONIUM CHLORIDE | 38402-02-7 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of Bis(2-hydroxyethyl)-dimethylazanium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for bis(2-hydroxyethyl)-dimethylazanium chloride. The information is intended to assist researchers, scientists, and drug development professionals in maintaining the integrity and purity of this compound for experimental and developmental applications. The following sections detail the chemical's intrinsic stability, recommended storage protocols, and methodologies for stability assessment.

Core Stability Characteristics

This compound is a quaternary ammonium salt that exhibits characteristics of being hygroscopic and susceptible to thermal degradation. Proper handling and storage are paramount to prevent decomposition and maintain the compound's specified quality.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₆H₁₆ClNO₂ |

| Molecular Weight | 169.65 g/mol |

| Appearance | White to off-white crystalline powder |

| Hygroscopicity | Known to be hygroscopic |

| Thermal Stability | Susceptible to decomposition at elevated temperatures |

Factors Influencing Stability

Several environmental factors can adversely affect the stability of this compound:

-

Moisture: As a hygroscopic substance, it readily absorbs water from the atmosphere. This can lead to physical changes in the material and potentially initiate hydrolytic degradation pathways.

-

Temperature: Elevated temperatures can induce thermal decomposition, resulting in the formation of volatile byproducts such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.

-

pH: The stability of the compound in solution is expected to be pH-dependent. Extremes in pH are likely to accelerate degradation.

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling guidelines should be strictly adhered to.

Storage Conditions

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place. Recommended storage at <15°C. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). |

| Containers | Keep in tightly sealed containers. |

| Light Protection | Protect from light. |

| Ventilation | Store in a well-ventilated area. |

Incompatible Materials

Avoid contact with strong oxidizing agents, strong bases, and metals, as these can promote decomposition.

Handling Precautions

-

Handle in a well-ventilated area, preferably under a chemical fume hood.

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid the formation of dust.

-

Prevent exposure to moisture during handling and weighing.

A decision-making workflow for the appropriate storage of this compound is illustrated in the following diagram.

An In-depth Technical Guide to Bis(2-hydroxyethyl)-dimethylazanium chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-hydroxyethyl)-dimethylazanium chloride, also commonly known as Dimethyldiethanolammonium chloride, is a quaternary ammonium compound (QAC) with existing applications primarily in the industrial sector as a cationic surfactant, antistatic agent, and conditioning agent in personal care products.[1] While extensive research and quantitative data on its specific biological activities and potential applications in drug development are limited in publicly available literature, this guide aims to provide a comprehensive overview of its known chemical properties. Furthermore, by drawing parallels with structurally related and well-studied QACs, this document will explore potential mechanisms of action and toxicological profiles. This guide also presents generalized experimental protocols for the synthesis, characterization, and biological evaluation of novel QACs, which can serve as a foundational framework for researchers interested in exploring the pharmaceutical potential of this class of compounds.

Chemical and Physical Properties

This compound is a quaternary ammonium salt. Its chemical structure consists of a central nitrogen atom bonded to two methyl groups and two 2-hydroxyethyl groups, with a chloride counterion.

| Property | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| Common Name | Dimethyldiethanolammonium chloride | [1] |

| CAS Number | 38402-02-7 | [1] |

| Molecular Formula | C6H16ClNO2 | [1] |

| Molecular Weight | 169.65 g/mol | [1] |

| Appearance | Colorless to white or off-white adhering crystalline powder or crystals. | [3][4] |

| Solubility | Soluble in water. | [5] |

Potential Biological Activity and Mechanism of Action (Inferred from Related Quaternary Ammonium Compounds)

Direct studies on the specific biological activities of this compound in the context of drug development are scarce. However, the broader class of quaternary ammonium compounds (QACs) has well-documented antimicrobial properties. The primary mechanism of action for many QACs, such as Didecyldimethylammonium chloride (DDAC), involves the disruption of microbial cell membranes.[1]

The cationic nature of the nitrogen atom facilitates interaction with the negatively charged components of bacterial cell membranes, such as phospholipids and teichoic acids. This interaction can lead to:

-

Membrane Disorganization: Alteration of the membrane's fluidity and integrity.

-

Increased Permeability: Leakage of essential intracellular components, including ions, metabolites, and macromolecules like proteins and RNA.[1]

-

Enzyme Inhibition: Disruption of membrane-bound enzymes critical for cellular processes.

-

Protein Denaturation: At higher concentrations, QACs can cause denaturation of cytoplasmic proteins.

It is plausible that this compound, as a QAC, may exhibit similar antimicrobial properties through a membrane-disrupting mechanism. However, the presence of the two hydroxyl groups could influence its hydrophilicity and interaction with cell membranes, potentially leading to a different activity profile compared to QACs with long alkyl chains.

Toxicology Profile (Inferred from Related Quaternary Ammonium Compounds)

The toxicological profile of this compound has not been extensively reported. However, data from related QACs, such as Didecyldimethylammonium chloride (DDAC), indicate a potential for:

-

Skin and Eye Irritation: QACs are known to be irritants to the skin and eyes, with the severity depending on the concentration.

-

Oral Toxicity: Acute oral toxicity is a concern for QACs. For example, the oral LD50 of DDAC in rats is reported to be 84 mg/kg.

-

Aquatic Toxicity: Many QACs are toxic to aquatic organisms.

It is important to note that the toxicity of a specific QAC is highly dependent on its chemical structure, particularly the nature of the alkyl chains. The shorter, hydrophilic 2-hydroxyethyl groups in this compound may result in a different toxicological profile compared to QACs with long, lipophilic alkyl chains. Any investigation into the biological applications of this compound would necessitate a thorough toxicological evaluation.

Experimental Protocols (Generalized for a Novel Quaternary Ammonium Compound)

Given the lack of specific published protocols for this compound, the following sections provide generalized methodologies for the synthesis, characterization, and in vitro evaluation of a novel QAC.

Synthesis of a Quaternary Ammonium Compound

A common method for the synthesis of QACs is the quaternization of a tertiary amine with an alkyl halide. For this compound, this would involve the reaction of dimethylethanolamine with 2-chloroethanol.

Materials:

-

Dimethylethanolamine

-

2-Chloroethanol

-

Acetonitrile (or another suitable polar aprotic solvent)

-

Diatomaceous earth

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dimethylethanolamine in acetonitrile.

-

Slowly add an equimolar amount of 2-chloroethanol to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the pure quaternary ammonium salt.

-

Dry the final product under vacuum.

Physicochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure of the synthesized compound.

-

Procedure: Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire ¹H NMR and ¹³C NMR spectra. The chemical shifts, integration, and coupling patterns should be consistent with the expected structure of this compound.

Mass Spectrometry (MS):

-

Purpose: To determine the molecular weight of the cation.

-

Procedure: Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS). The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of the bis(2-hydroxyethyl)-dimethylazanium cation.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To identify the functional groups present in the molecule.

-

Procedure: Acquire the FTIR spectrum of the solid sample. Characteristic peaks for O-H, C-H, C-N, and C-O bonds should be observed.

In Vitro Biological Evaluation

Minimum Inhibitory Concentration (MIC) Assay:

-

Purpose: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Procedure (Broth Microdilution Method):

-

Prepare a stock solution of the test compound in a suitable solvent.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Include positive (microorganism in medium without the compound) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Cytotoxicity Assay (MTT Assay):

-

Purpose: To assess the cytotoxic effect of the compound on a mammalian cell line.

-

Procedure:

-

Seed a 96-well plate with a suitable mammalian cell line (e.g., HeLa, HEK293) at a predetermined density and allow the cells to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage relative to the untreated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

-

Visualizations

References

- 1. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics of Bacterial Adaptation, Growth, and Death at Didecyldimethylammonium Chloride sub-MIC Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Unveiling the Role of Bis(2-hydroxyethyl)-dimethylazanium Chloride in Biochemical Research: A Look into Potential Applications

For Immediate Release

[City, State] – [Date] – Bis(2-hydroxyethyl)-dimethylazanium chloride, a quaternary ammonium compound (QAC), is classified as a biochemical reagent for life science research. While specific, detailed application protocols and quantitative data in biochemical assays are not extensively documented in publicly available literature, its chemical nature as a cationic surfactant suggests potential utility in various experimental contexts, primarily related to cell viability and membrane integrity assays. This document aims to provide a foundational understanding of its potential applications and generalized protocols based on the properties of similar QACs.

Overview and Potential Applications

This compound, also known as dimethyldiethanolammonium chloride, possesses a positively charged nitrogen atom, rendering it cationic. This characteristic governs its interaction with negatively charged biological membranes. Its potential applications in biochemical assays are hypothesized to be in:

-

Cytotoxicity and Viability Assays: As a cationic surfactant, it is likely to exhibit some level of cytotoxicity by disrupting cell membrane integrity. This property can be quantified using various cell viability assays.

-

Antimicrobial Research: Quaternary ammonium compounds are well-known for their antimicrobial properties. Assays determining the minimum inhibitory concentration (MIC) against various bacterial and fungal strains could be a relevant application.

-

Membrane Permeability Studies: Due to its surfactant nature, it may be used to selectively permeabilize cell membranes for the delivery of substances that do not readily cross the lipid bilayer.

-

Enzyme Assays: It could potentially be used as a detergent to solubilize membrane-bound enzymes or as a component in assay buffers, although its effects on enzyme activity would need to be carefully validated.

Hypothetical Data Presentation

Given the lack of specific experimental data for this compound, the following table presents a hypothetical summary of quantitative data that would be generated in cytotoxicity studies. This is for illustrative purposes only and is based on typical data for similar QACs.

| Assay Type | Cell Line | Exposure Time (hours) | Parameter Measured | Hypothetical Value (µM) |

| MTT Assay | HeLa | 24 | IC50 | 75 |

| HepG2 | 24 | IC50 | 120 | |

| LDH Release Assay | A549 | 48 | EC50 | 50 |

| Antimicrobial Assay | E. coli | 24 | MIC | 250 |

| S. aureus | 24 | MIC | 180 |

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are measures of a compound's potency. MIC (minimum inhibitory concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. These values are hypothetical and would need to be determined experimentally.

Experimental Protocols

The following are generalized protocols for assays where this compound could be evaluated.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.